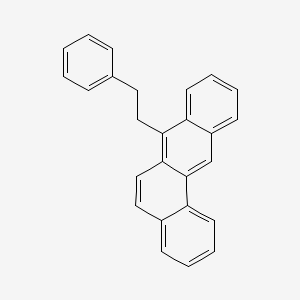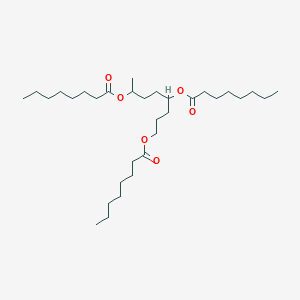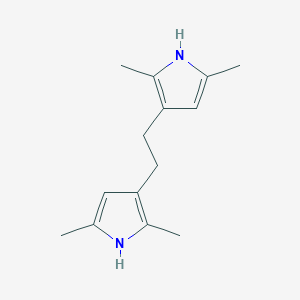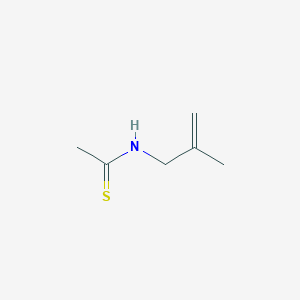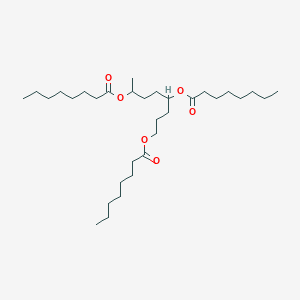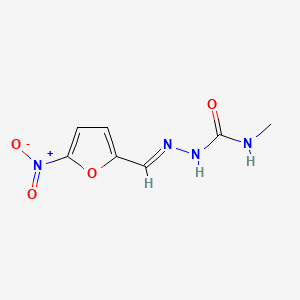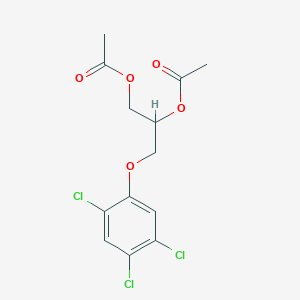
Dysprosium--indium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium–indium (2/1) is a compound formed by the combination of dysprosium and indium in a 2:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while indium is a post-transition metal with excellent electrical conductivity and malleability. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–indium (2/1) typically involves the direct combination of dysprosium and indium metals at high temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react to form the desired compound. The reaction can be represented as: [ 2 \text{Dy} + \text{In} \rightarrow \text{Dy}_2\text{In} ]
Industrial Production Methods: Industrial production of dysprosium–indium (2/1) involves similar high-temperature synthesis methods. The process is optimized for large-scale production by controlling the reaction environment, temperature, and purity of the starting materials. Advanced techniques such as vacuum induction melting or arc melting may be employed to ensure the formation of a homogeneous compound.
化学反应分析
Types of Reactions: Dysprosium–indium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium–indium (2/1) can be oxidized in the presence of oxygen to form dysprosium oxide and indium oxide. [ 2 \text{Dy}_2\text{In} + 3 \text{O}_2 \rightarrow 2 \text{Dy}_2\text{O}_3 + 2 \text{In}_2\text{O}_3 ]
Reduction: The compound can be reduced using hydrogen gas at elevated temperatures to yield the elemental metals. [ \text{Dy}_2\text{In} + 3 \text{H}_2 \rightarrow 2 \text{Dy} + \text{In} + 3 \text{H}_2\text{O} ]
Substitution: Dysprosium–indium (2/1) can undergo substitution reactions with halogens to form dysprosium halides and indium halides. [ \text{Dy}_2\text{In} + 3 \text{Cl}_2 \rightarrow 2 \text{DyCl}_3 + \text{InCl}_3 ]
Major Products Formed: The major products formed from these reactions include dysprosium oxide, indium oxide, dysprosium halides, and indium halides.
科学研究应用
Dysprosium–indium (2/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biology: Dysprosium–indium (2/1) is utilized in biological research for its magnetic properties, aiding in the development of magnetic resonance imaging (MRI) contrast agents.
Medicine: The compound’s magnetic properties are also exploited in targeted drug delivery systems and hyperthermia treatment for cancer.
Industry: Dysprosium–indium (2/1) is employed in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
作用机制
The mechanism by which dysprosium–indium (2/1) exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium’s high magnetic susceptibility enhances the compound’s overall magnetic behavior, making it useful in applications requiring strong magnetic fields. Indium’s excellent electrical conductivity contributes to the compound’s effectiveness in electronic applications. The molecular targets and pathways involved include interactions with magnetic and electronic systems, facilitating various technological and medical applications.
相似化合物的比较
Dysprosium–gallium (2/1): Similar to dysprosium–indium (2/1), this compound combines dysprosium with gallium, another post-transition metal. It shares similar magnetic properties but differs in its electronic behavior due to gallium’s distinct characteristics.
Dysprosium–aluminum (2/1): This compound combines dysprosium with aluminum, offering unique properties such as high thermal conductivity and low density, making it suitable for lightweight magnetic applications.
Uniqueness: Dysprosium–indium (2/1) stands out due to the combination of dysprosium’s magnetic properties and indium’s electrical conductivity. This unique blend makes it particularly valuable in applications requiring both strong magnetic fields and efficient electrical performance.
属性
CAS 编号 |
12381-78-1 |
|---|---|
分子式 |
Dy2In |
分子量 |
439.82 g/mol |
InChI |
InChI=1S/2Dy.In |
InChI 键 |
UECPMYVJLZGHDW-UHFFFAOYSA-N |
规范 SMILES |
[In].[Dy].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
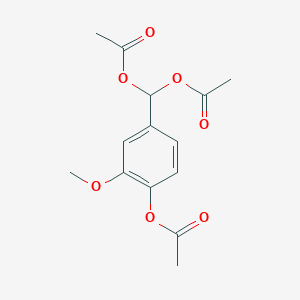
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
